(3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester
Overview
Description
(3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester: is an organoboron compound widely used in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by its bromomethyl and trifluoromethoxy functional groups, which enhance its reactivity and versatility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester typically involves the following steps:
Bromination: The starting material, 4-trifluoromethoxybenzyl alcohol, undergoes bromination using a brominating agent such as phosphorus tribromide (PBr3) to form 3-bromomethyl-4-trifluoromethoxybenzyl bromide.
Boronic Acid Formation: The brominated intermediate is then reacted with a boronic acid derivative, often using a palladium catalyst in the presence of a base like potassium carbonate (K2CO3), to form the boronic acid.
Pinacol Ester Formation: Finally, the boronic acid is esterified with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions to yield the desired pinacol ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester: undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse functionalized products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms, respectively.
Common Reagents and Conditions
Palladium Catalysts: Often used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Nucleophiles: Including amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include biaryl compounds, functionalized phenyl derivatives, and various substituted benzyl compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
(3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester: has numerous applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: Plays a role in the development of new therapeutic agents, especially those targeting specific biological pathways.
Biological Research: Used in the synthesis of bioactive molecules and probes for studying biological systems.
Mechanism of Action
The mechanism by which (3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester exerts its effects is primarily through its participation in cross-coupling reactions. The boronic acid moiety interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond, regenerating the palladium catalyst.
Comparison with Similar Compounds
(3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester: can be compared with other boronic acid derivatives such as:
Phenylboronic Acid: Lacks the bromomethyl and trifluoromethoxy groups, making it less reactive in certain transformations.
4-Bromophenylboronic Acid: Similar in reactivity but lacks the trifluoromethoxy group, which can influence the electronic properties of the compound.
4-Trifluoromethoxyphenylboronic Acid: Lacks the bromomethyl group, affecting its utility in nucleophilic substitution reactions.
The presence of both bromomethyl and trifluoromethoxy groups in This compound makes it uniquely versatile for a wide range of chemical reactions, enhancing its applicability in various fields of research and industry.
Properties
IUPAC Name |
2-[3-(bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BBrF3O3/c1-12(2)13(3,4)22-15(21-12)10-5-6-11(9(7-10)8-16)20-14(17,18)19/h5-7H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCZJBHAOSOBEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BBrF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674770 | |
Record name | 2-[3-(Bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073354-06-9 | |
Record name | 2-[3-(Bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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